molecular formula C11H13ClN2O3 B12075684 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride

2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride

Cat. No.: B12075684
M. Wt: 256.68 g/mol
InChI Key: RFHXELHLUNEJHI-UHFFFAOYSA-N
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Description

2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmacology. It belongs to the class of benzodiazepines, which are known for their psychoactive properties. This compound is of particular interest due to its unique structure and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of o-phenylenediamine with a suitable diketone under acidic or basic conditions.

    Introduction of the Acetic Acid Moiety: The next step involves the introduction of the acetic acid group. This can be done through a nucleophilic substitution reaction where the benzodiazepine core reacts with a halogenated acetic acid derivative.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the benzodiazepine core, such as reducing ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzodiazepine ring or the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride is studied for its potential effects on biological systems. It may interact with various enzymes and receptors, providing insights into its mechanism of action.

Medicine

Medically, this compound is of interest for its potential therapeutic effects. It may exhibit anxiolytic, sedative, or anticonvulsant properties, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and other chemical products. Its synthesis and modification are important for creating high-value products.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it can modulate neurotransmitter activity, leading to its psychoactive effects. The exact pathways and molecular interactions are still under investigation, but it is believed to enhance the inhibitory effects of GABA, resulting in sedative and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride is unique due to its specific structural features, such as the acetic acid moiety attached to the benzodiazepine core. This structural difference may result in distinct pharmacological properties and potential therapeutic applications compared to other benzodiazepines.

This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and effects continue to be explored, contributing to our understanding of benzodiazepine chemistry and pharmacology.

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

2-(2-oxo-1,3,4,5-tetrahydro-1,4-benzodiazepin-3-yl)acetic acid;hydrochloride

InChI

InChI=1S/C11H12N2O3.ClH/c14-10(15)5-9-11(16)13-8-4-2-1-3-7(8)6-12-9;/h1-4,9,12H,5-6H2,(H,13,16)(H,14,15);1H

InChI Key

RFHXELHLUNEJHI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2NC(=O)C(N1)CC(=O)O.Cl

Origin of Product

United States

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